Deptor-IN-1
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Overview
Description
DEPTOR-IN-1 is a novel inhibitor of the DEP-domain containing mTOR-interacting protein (DEPTOR). DEPTOR is a natural inhibitor of the mammalian target of rapamycin (mTOR), which plays a crucial role in cell growth, metabolism, apoptosis, and immunity. This compound has a dissociation constant (Kd) of 9.3 micromolar, making it a potent inhibitor of DEPTOR .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DEPTOR-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as chlorine and fluorine through halogenation reactions.
- Final purification steps to achieve high purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade solvents and reagents.
- Implementation of large-scale purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: DEPTOR-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
DEPTOR-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of DEPTOR and its effects on mTOR signaling pathways.
Biology: Helps in understanding the role of DEPTOR in cell growth, metabolism, and apoptosis.
Medicine: Investigated for its potential in treating diseases such as multiple myeloma and other cancers by inhibiting DEPTOR.
Industry: Used in the development of new therapeutic agents targeting mTOR signaling pathways
Mechanism of Action
DEPTOR-IN-1 exerts its effects by binding to DEPTOR and inhibiting its interaction with mTOR. This inhibition leads to the activation of mTOR signaling pathways, which are involved in cell growth, metabolism, and survival. The molecular targets include mTOR complexes 1 and 2, which regulate various cellular processes .
Comparison with Similar Compounds
Rapamycin: Another mTOR inhibitor but works through a different mechanism by binding directly to mTOR.
Everolimus: A derivative of rapamycin with similar mTOR inhibitory effects.
Temsirolimus: Another derivative of rapamycin used in cancer therapy.
Uniqueness of DEPTOR-IN-1: this compound is unique in its specific inhibition of DEPTOR, which indirectly affects mTOR activity. This specificity allows for targeted modulation of mTOR signaling pathways, potentially reducing side effects compared to direct mTOR inhibitors .
Properties
Molecular Formula |
C24H16Cl2FNO4 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-9-[(3-fluorophenyl)methyl]-3-hydroxy-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C24H16Cl2FNO4/c25-18-6-4-14(9-19(18)26)23-22(30)21(29)16-5-7-20-17(24(16)32-23)11-28(12-31-20)10-13-2-1-3-15(27)8-13/h1-9,30H,10-12H2 |
InChI Key |
YHKREPOFPNSZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)Cl)Cl)OCN1CC5=CC(=CC=C5)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.